Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]-
Overview
Description
Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenyl group and a chloro-pyrimidinyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- typically involves the reaction of 4-bromophenyl and 6-chloro-4-pyrimidinyl intermediates with ethanol under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the ethanol molecule attacks the pyrimidine ring, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient production of Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromophenyl and chloro-pyrimidinyl groups can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiocyanate (KSCN) can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Bosentan: A dual endothelin receptor antagonist with a similar pyrimidine structure.
Macitentan: Another endothelin receptor antagonist with structural similarities.
Ambrisentan: A selective endothelin receptor antagonist.
Uniqueness
Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromophenyl and chloro-pyrimidinyl groups makes it a versatile compound for various applications, distinguishing it from other pyrimidine derivatives.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]oxyethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O2/c13-9-3-1-8(2-4-9)10-11(14)15-7-16-12(10)18-6-5-17/h1-4,7,17H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNYUUGEHOXCCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2Cl)OCCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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